molecular formula C9H10BrNO2 B1336217 2-(2-bromophenoxy)-N-methylacetamide CAS No. 863411-69-2

2-(2-bromophenoxy)-N-methylacetamide

Cat. No. B1336217
M. Wt: 244.08 g/mol
InChI Key: HIEWPLFPHYPXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-bromophenoxy)-N-methylacetamide” is an organic compound12. However, there is limited information available about this specific compound. It’s important to note that the information might be under a slightly different name or a closely related compound.



Synthesis Analysis

The synthesis of similar compounds often involves halogen exchange reactions3. However, the specific synthesis process for “2-(2-bromophenoxy)-N-methylacetamide” is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of “2-(2-bromophenoxy)-N-methylacetamide” is not explicitly provided in the searched resources. However, similar compounds like “2-(2-Bromophenoxy)propanoic acid” have a molecular formula of C9H9BrO32.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(2-bromophenoxy)-N-methylacetamide” are not detailed in the searched resources. However, similar compounds have been studied for their role in the formation of mixed halogenated dioxins and furans4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “2-(2-bromophenoxy)-N-methylacetamide” are not detailed in the searched resources. However, similar compounds like “2-(2-Bromophenoxy)propanoic acid” have a molecular weight of 245.070 Da2.


Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Synthesis of 5- [3- (4-Bromophenyl)-1- (2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6 (1H,3H,5H)-tri-one .
    • Method : The compound was prepared by a two-step reaction. The first step was the formation of a chalcone derivative using Claisen–Schmidt condensation, which was followed by the Michael addition of the formed chalcone with 1,3-dimethylbarbituric acid .
    • Results : The structure of the prepared compound was established by spectral data: FTIR, HRESIMS, 1H- and 13C-NMR .
  • Scientific Field: Environmental Chemistry

    • Application : Investigation of the formation mechanisms of mixed halogenated dioxins and furans (PXDD/Fs) from 2-chlorophenol (2-CP) and 2-bromophenol (2-BP) .
    • Method : The study involved gas-phase bimolecular reactions involving 2-CP and 2-BP molecules (and their derived phenoxy radicals), as an initial corridor for the formation of PXDD/Fs .
    • Results : The study provided insights into the energetic requirements for the formation of initial pre-PXDDs intermediates and assessed the selectivity of prominent reaction steps depending on the presence of H, Cl or Br at the ortho site on the phenol molecule .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of 2-(2’-Bromophenoxy)propane .
    • Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with isopropyl bromide in the presence of a base .
    • Results : The compound is typically used as a reagent in organic synthesis .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of (2-Bromophenoxy)(trimethyl)silane .
    • Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with trimethylsilyl chloride in the presence of a base .
    • Results : The compound is typically used as a reagent in organic synthesis .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of 2-(2’-Bromophenoxy)propane .
    • Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with isopropyl bromide in the presence of a base .
    • Results : The compound is typically used as a reagent in organic synthesis .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of (2-Bromophenoxy)(trimethyl)silane .
    • Method : The compound is typically synthesized in a laboratory setting. The specific synthesis method is not provided, but it likely involves the reaction of 2-bromophenol with trimethylsilyl chloride in the presence of a base .
    • Results : The compound is typically used as a reagent in organic synthesis .

Safety And Hazards

The specific safety and hazards associated with “2-(2-bromophenoxy)-N-methylacetamide” are not detailed in the searched resources. It’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for the study of “2-(2-bromophenoxy)-N-methylacetamide” are not explicitly mentioned in the searched resources. However, similar compounds have been studied for their potential applications in various fields4.


Please note that this information is based on the available resources and there might be more comprehensive data in specialized databases or scientific literature. Always follow standard safety procedures when handling chemicals.


properties

IUPAC Name

2-(2-bromophenoxy)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEWPLFPHYPXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429005
Record name 2-(2-bromophenoxy)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-methylacetamide

CAS RN

863411-69-2
Record name 2-(2-bromophenoxy)-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.